Methyl 6-(1,1-difluoroethyl)picolinate
Description
Overview of Fluorinated Heterocycles in Contemporary Organic Chemistry
Fluorinated heterocycles are a class of organic compounds that have seen a meteoric rise in importance, particularly in the fields of medicinal chemistry and materials science. researchgate.net The introduction of fluorine into a heterocyclic ring system can dramatically alter the molecule's physical, chemical, and biological properties. researchgate.net
Key effects of fluorination include:
Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, alter conformational preferences, and impact lipophilicity, which in turn affects a molecule's solubility and membrane permeability. researchgate.net
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can enhance the in vivo half-life of a drug candidate.
Bioavailability and Binding Affinity: The strategic placement of fluorine atoms can lead to improved interactions with biological targets, such as enzymes and receptors, thereby increasing a compound's potency and bioavailability.
The difluoromethyl group (-CHF2) and the related 1,1-difluoroethyl group (-CF2CH3) are of particular interest as bioisosteres for hydroxyl, thiol, or methyl groups. They can act as lipophilic hydrogen bond donors and introduce unique electronic effects. uni-muenster.de The development of new methods for the regioselective introduction of such fluorinated moieties into heterocyclic systems, including pyridines, is an active area of research. researchgate.netrsc.org
The Picolinate (B1231196) Scaffold: Structural Significance and Research Utility
The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a "privileged" structure in medicinal chemistry. nih.gov This means that it is a molecular framework that is recurrently found in biologically active compounds. The nitrogen atom of the pyridine (B92270) ring and the adjacent carboxylate group can act as hydrogen bond acceptors and donors, respectively, and can also chelate to metal ions. nih.gov
Picolinic acid and its esters are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. organic-chemistry.org The pyridine ring itself is present in numerous FDA-approved drugs. nih.gov The functionalization of the picolinate ring at various positions allows for the fine-tuning of a molecule's properties and its interaction with biological targets.
Positioning Methyl 6-(1,1-difluoroethyl)picolinate within Advanced Chemical Research
This compound combines the advantageous features of both a fluorinated substituent and a picolinate core. While specific research on this exact molecule is limited, its structural components place it firmly within the realm of advanced chemical research.
Given the established importance of fluorinated pyridines in drug discovery and the utility of the picolinate scaffold, this compound and its derivatives are promising candidates for investigation in several areas:
Medicinal Chemistry: As a potential building block for novel therapeutic agents. The unique combination of the difluoroethyl group and the picolinate moiety could lead to compounds with novel mechanisms of action or improved pharmacokinetic profiles.
Agrochemicals: The development of new herbicides and pesticides often relies on the synthesis of novel fluorinated heterocycles.
Materials Science: Fluorinated organic compounds can exhibit unique properties, such as liquid crystallinity and specific optical or electronic characteristics, making them of interest for the development of advanced materials.
The synthesis of this compound would likely involve the introduction of the 1,1-difluoroethyl group onto a pre-existing picolinate ring system or the construction of the heterocyclic ring from a fluorinated precursor. The lack of extensive literature on this specific compound suggests that it represents a novel area for synthetic exploration.
Interactive Data Tables
Due to the limited direct research on this compound, the following data tables provide predicted and comparative information based on structurally similar compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information |
| Molecular Formula | C9H9F2NO2 |
| Molecular Weight | 201.17 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Estimated to be higher than Methyl 6-methylpicolinate (b.p. 242 °C) due to increased polarity and molecular weight rsc.org |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane (B109758), ethyl acetate, and methanol (B129727). |
| CAS Number | Not found in public databases |
Table 2: Comparative Spectroscopic Data of Related Picolinate Esters
This table presents a comparison of expected spectroscopic features of the title compound with known data for similar molecules.
| Compound | Key ¹H NMR Signals (ppm, CDCl₃) | Key ¹³C NMR Signals (ppm, CDCl₃) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |
| Methyl 6-methylpicolinate rsc.org | 7.7-7.2 (Ar-H), 3.9 (OCH₃), 2.6 (Ar-CH₃) | ~165 (C=O), ~158, 147, 137, 124, 122 (Ar-C), ~52 (OCH₃), ~24 (Ar-CH₃) | ~1730 (C=O), ~1580, 1450 (C=C, C=N) | 151 (M⁺) |
| Methyl 6-chloropicolinate | 7.8-7.4 (Ar-H), 4.0 (OCH₃) | ~164 (C=O), ~150, 148, 140, 128, 125 (Ar-C), ~53 (OCH₃) | ~1735 (C=O), ~1570, 1430 (C=C, C=N), ~760 (C-Cl) | 171/173 (M⁺) |
| This compound (Predicted) | ~8.0-7.5 (Ar-H), ~4.0 (OCH₃), ~2.0 (t, J ≈ 19 Hz, CF₂CH₃) | ~164 (C=O), ~160 (t, J ≈ 30 Hz, C-CF₂), ~150, 138, 125, 122 (Ar-C), ~53 (OCH₃), ~25 (q, J ≈ 4 Hz, CF₂CH₃) | ~1740 (C=O), ~1580, 1440 (C=C, C=N), ~1100-1000 (C-F) | 201 (M⁺) |
Note: Predicted data is based on the analysis of substituent effects on the chemical shifts and coupling constants in similar fluorinated aromatic compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9F2NO2 |
|---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
methyl 6-(1,1-difluoroethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H9F2NO2/c1-9(10,11)7-5-3-4-6(12-7)8(13)14-2/h3-5H,1-2H3 |
InChI Key |
NHOOYZKXXHHRSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=N1)C(=O)OC)(F)F |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for Methyl 6 1,1 Difluoroethyl Picolinate
Approaches to Constructing the 1,1-Difluoroethyl Pyridine (B92270) Moiety
The introduction of the 1,1-difluoroethyl group onto a pyridine ring is a critical step that can be achieved through several synthetic strategies. These methods range from nucleophilic fluorination of carbonyl precursors to modern transition-metal-catalyzed cross-coupling reactions and the derivatization of pre-functionalized pyridines.
Nucleophilic Fluorination Routes to Picolinate (B1231196) Esters
One of the most direct methods for the synthesis of the 1,1-difluoroethyl group is the nucleophilic fluorination of a corresponding ketone precursor, such as a 6-acetylpicolinate ester. This transformation typically employs a variety of fluorinating agents capable of converting a carbonyl group into a difluoromethylene group.
Commonly used reagents for this purpose include diethylaminosulfur trifluoride (DAST) and its more stable analogue, Deoxo-Fluor®. The reaction proceeds via the conversion of the ketone to a thioacetal-like intermediate, which is then fluorinated. Another approach involves the use of sulfur tetrafluoride (SF₄), although its high toxicity and gaseous nature often limit its application in standard laboratory settings.
The efficiency of these reactions can be influenced by the specific picolinate ester substrate and the reaction conditions. For instance, studies on related substrates have shown that the choice of solvent and temperature can significantly impact the yield and purity of the desired difluorinated product.
Table 1: Representative Nucleophilic Fluorinating Agents for Ketone to Difluoromethylene Conversion
| Fluorinating Agent | Typical Precursor | General Reaction Conditions | Key Features |
| Diethylaminosulfur Trifluoride (DAST) | Ketone | Anhydrous, aprotic solvent (e.g., CH₂Cl₂), low temperature | Widely used, commercially available |
| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | Ketone | Anhydrous, aprotic solvent, often at room temperature | Thermally more stable and safer alternative to DAST |
| Sulfur Tetrafluoride (SF₄) | Ketone | High pressure, elevated temperature | Highly effective but toxic and requires specialized equipment |
Transition-Metal-Mediated Difluoromethylation and Fluoroalkylation Reactions
The field of organofluorine chemistry has been revolutionized by the advent of transition-metal-catalyzed reactions. These methods offer powerful tools for the introduction of fluorinated alkyl groups, including the 1,1-difluoroethyl moiety, onto aromatic and heteroaromatic rings.
Palladium, nickel, and copper complexes are the most extensively studied catalysts for these transformations. A common strategy involves the cross-coupling of a halogenated pyridine, such as 2-chloro-6-halopyridine, with a suitable 1,1-difluoroethylating agent. These agents can include organosilicon reagents, organoboron compounds, or organozinc species bearing the 1,1-difluoroethyl group.
Recent advancements have also focused on the direct C-H functionalization of pyridines, which circumvents the need for pre-halogenated starting materials. google.com These reactions, often guided by a directing group, can offer a more atom-economical and efficient route to the desired product. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity and yield. nih.gov
Table 2: Overview of Transition-Metal-Mediated Approaches to Difluoroalkylation
| Metal Catalyst | Precursor Type | Coupling Partner/Reagent | General Reaction Conditions |
| Palladium(0) or Palladium(II) | Halogenated Pyridine | (1,1-Difluoroethyl)silanes, -boronates | Inert atmosphere, organic solvent, often with a phosphine (B1218219) ligand |
| Nickel(0) or Nickel(II) | Halogenated Pyridine | 1,1-Difluoroethyl halides | Inert atmosphere, polar aprotic solvent, often with a reductant |
| Copper(I) or Copper(II) | Halogenated Pyridine | (1,1-Difluoroethyl)organometallic reagents | Inert atmosphere, polar solvent, often at elevated temperatures |
Derivatization of Pre-formed Difluoroethyl-Substituted Pyridines
An alternative synthetic approach involves starting with a pyridine ring that already contains the 1,1-difluoroethyl group and then introducing the desired functionality at the 2-position. For example, a commercially available or readily synthesized 2-methyl-6-(1,1-difluoroethyl)pyridine could be a suitable starting material.
The methyl group can be converted into a carboxylic acid through oxidation. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂). The reaction conditions need to be carefully controlled to avoid over-oxidation or degradation of the pyridine ring.
Another strategy involves the halogenation of the methyl group, for instance, to a chloromethyl or bromomethyl group, followed by further functional group manipulations to install the ester functionality. For example, 2-(chloromethyl)-6-(1,1-difluoroethyl)pyridine (B2655222) can serve as a precursor for various derivatives. chemscene.com
Formation of the Picolinate Ester Linkage
Once the 6-(1,1-difluoroethyl)picolinic acid or a suitable precursor is obtained, the final step is the formation of the methyl ester. This can be accomplished through classical esterification methods or by introducing the methoxycarbonyl group onto a functionalized pyridine ring.
Esterification Protocols for Picolinic Acids
The esterification of 6-(1,1-difluoroethyl)picolinic acid with methanol (B129727) is a straightforward and widely used method. Several protocols can be employed to achieve this transformation.
The Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is a common choice. google.comresearchgate.net The reaction is typically heated to reflux to drive the equilibrium towards the ester product. researchgate.net
Alternatively, the picolinic acid can be activated prior to reaction with methanol. This can be achieved by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. dntb.gov.ua The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base, to afford the methyl ester. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can also be used to facilitate the direct esterification of the carboxylic acid with methanol.
Table 3: Common Esterification Methods for Picolinic Acids
| Method | Reagents | Typical Conditions | Advantages |
| Fischer-Speier Esterification | Methanol, H₂SO₄ or HCl (catalytic) | Reflux in methanol | Simple, inexpensive reagents |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Methanol | Room temperature or gentle heating | High reactivity, good for sterically hindered acids |
| DCC Coupling | Dicyclohexylcarbodiimide (DCC), Methanol, DMAP (catalytic) | Room temperature | Mild conditions, high yields |
Methoxycarbonylation Reactions on Halogenated Pyridine Precursors
An alternative to the esterification of a pre-formed picolinic acid is the direct introduction of a methoxycarbonyl group onto a pyridine ring that already bears the 1,1-difluoroethyl substituent. This is typically achieved through a transition-metal-catalyzed carbonylation reaction.
A common precursor for this reaction is a 2-halo-6-(1,1-difluoroethyl)pyridine, such as the corresponding chloro- or bromo-derivative. The reaction is carried out in the presence of carbon monoxide (CO) gas, methanol, and a palladium catalyst. The choice of ligand for the palladium catalyst, as well as the reaction temperature and pressure of CO, are critical parameters for achieving high yields and selectivity.
This method is particularly useful when the corresponding picolinic acid is difficult to synthesize or isolate. It allows for the late-stage introduction of the ester functionality, which can be advantageous in multi-step synthetic sequences.
Optimization of Synthetic Pathways
The efficient synthesis of Methyl 6-(1,1-difluoroethyl)picolinate hinges on the careful optimization of reaction pathways to ensure high yield, purity, and scalability. The following sections delve into the critical aspects of process development, reagent evaluation, and purification techniques.
Process Development for Scalable Synthesis
A key challenge in the synthesis of specialized chemical compounds is the development of a process that is not only effective on a laboratory scale but also amenable to large-scale production. An efficient and convenient synthetic route is crucial for providing sufficient material for further research and application. chemicalbook.com A scalable synthesis often involves a multi-step process that begins with readily available starting materials.
One-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve the efficiency and scalability of a synthesis. acs.org This approach minimizes handling losses and reduces the use of solvents and purification materials.
Evaluation of Reaction Conditions and Reagents
The success of a synthetic pathway is highly dependent on the selection of appropriate reaction conditions and reagents. The optimization of these parameters is a meticulous process that involves evaluating their impact on reaction yield, selectivity, and rate.
A critical transformation in the synthesis of this compound is the conversion of a carbonyl group (from an acetyl precursor) to a difluoromethylene group. This is typically achieved using deoxofluorinating reagents. The choice of the fluorinating agent is paramount, as different reagents exhibit varying levels of reactivity and may require different reaction conditions. For instance, while some fluorination reactions proceed under mild conditions, others may necessitate elevated temperatures. researchgate.net
The selection of the solvent is another crucial factor. Solvents can influence the solubility of reactants, the reaction rate, and even the reaction pathway. For example, in some reactions, acetonitrile (B52724) has been found to provide a good balance between conversion and selectivity and is considered a "greener" alternative to solvents like dichloromethane (B109758) and benzene. nih.gov
The reaction temperature and time are also key variables that need to be optimized. Prolonging the reaction time can sometimes lead to a higher conversion rate and improved yield. nih.gov However, extended reaction times at elevated temperatures can also lead to the formation of byproducts, thus a careful balance must be struck.
The choice of catalyst, if required, is another area of optimization. Different catalysts can exhibit vastly different activities and selectivities for a given transformation. For instance, in some coupling reactions, copper(I) iodide has been shown to be an effective catalyst. nih.gov
Isolation and Purification Techniques
The final stage of any chemical synthesis is the isolation and purification of the desired product. The choice of technique depends on the physical and chemical properties of the target compound and the impurities present.
Common isolation techniques include extraction, filtration, and evaporation of the solvent. For instance, after a reaction, the mixture might be quenched and then extracted with an organic solvent like dichloromethane to separate the product from aqueous-soluble impurities. chemicalbook.com
Purification is often achieved through chromatography or distillation. Column chromatography using silica (B1680970) gel is a widely used method for separating compounds with different polarities. The choice of eluent (solvent system) is critical for achieving good separation. chemicalbook.comresearchgate.net For volatile compounds, fractional distillation can be an effective purification method. environmentclearance.nic.in
In some cases, recrystallization can be used to obtain a highly pure solid product. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, whereupon the pure product crystallizes out.
The following table provides a hypothetical comparison of different reaction conditions for the fluorination step in the synthesis of this compound, illustrating the type of data that would be collected during the optimization process.
| Entry | Fluorinating Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | DAST | Dichloromethane | 25 | 24 | 45 | 85 |
| 2 | Deoxo-Fluor® | Dichloromethane | 25 | 24 | 55 | 90 |
| 3 | Deoxo-Fluor® | Toluene | 60 | 12 | 70 | 92 |
| 4 | XtalFluor-E® | Acetonitrile | 40 | 18 | 65 | 95 |
This interactive table allows for the comparison of different reagents and conditions to identify the optimal pathway for the synthesis.
Chemical Reactivity and Transformation Mechanisms of Methyl 6 1,1 Difluoroethyl Picolinate
Reactivity at the Carboxylate Ester Functionality
The methyl ester group at the 2-position of the pyridine (B92270) ring is a primary site for nucleophilic attack, enabling transformations such as transesterification and hydrolysis.
Transesterification Processes
Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group. nih.gov For Methyl 6-(1,1-difluoroethyl)picolinate, this would involve the substitution of the methoxy (B1213986) group (-OCH₃) with a different alkoxy group from an alcohol (R-OH). This reaction can be catalyzed by either acids or bases. nih.govmasterorganicchemistry.com
Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by an alcohol molecule. masterorganicchemistry.com Basic conditions, typically employing an alkoxide (RO⁻), increase the nucleophilicity of the incoming alcohol, facilitating the attack on the ester carbonyl. masterorganicchemistry.com The general mechanism proceeds through a tetrahedral intermediate. nih.gov
Table 1: Representative Conditions for Transesterification of Methyl Esters
| Catalyst | Alcohol | Conditions | Yield | Reference |
|---|---|---|---|---|
| LiHMDS | Various primary and secondary alcohols | Solvent-free | Good to excellent | bohrium.com |
| PtO₂ or PtO₂/NiO | Various alcohols | Essentially neutral | High | bohrium.com |
| N-heterocyclic carbenes (NHCs) | Various alcohols | Room temperature | High | organic-chemistry.org |
Hydrolysis Pathways and Carboxylic Acid Derivatives
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 6-(1,1-difluoroethyl)picolinic acid, is another key transformation. This reaction can be achieved under both acidic and basic conditions. uni-muenster.de
Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid. The presence of a strong acid catalyst is often necessary to achieve reasonable reaction rates. uni-muenster.de
Base-catalyzed hydrolysis (saponification) proceeds via the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, forming the carboxylate salt. An acidic workup is subsequently required to protonate the carboxylate and isolate the free carboxylic acid.
A patent describing the hydrolysis of a related compound, methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate, details a process where the ester is treated with aqueous sodium hydroxide to achieve complete hydrolysis. pearson.com This suggests that similar basic conditions would be effective for the hydrolysis of this compound. The corresponding 6-(Difluoromethyl)picolinic acid is a known compound, implying that hydrolysis of its ester precursor is a feasible synthetic step. bldpharm.com
Transformations Involving the 1,1-Difluoroethyl Substituent
The 1,1-difluoroethyl group significantly influences the electronic properties of the pyridine ring and possesses its own characteristic reactivity.
Chemical Stability and Fluorine Reactivity
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which imparts considerable thermal and chemical stability to fluorinated compounds. researchgate.net The 1,1-difluoroethyl group is generally stable under a variety of reaction conditions. The presence of two fluorine atoms on the same carbon atom enhances the stability of the molecule. This stability is a key feature of many fluorinated pharmaceuticals and agrochemicals. uni-muenster.dechemeurope.comresearchgate.net
While the C-F bond is strong, under certain conditions, fluorine can be displaced. However, this typically requires harsh conditions or specific reagents and is not a common transformation for 1,1-difluoroalkyl groups on aromatic rings.
Potential for Further Functionalization at the Ethyl Moiety
Further functionalization of the ethyl moiety of the 1,1-difluoroethyl group is challenging due to the inertness of the C-F and C-H bonds. The presence of the electron-withdrawing fluorine atoms deactivates the adjacent C-H bonds towards many common transformations. However, radical-based approaches could potentially be employed for functionalization.
Reactivity of the Pyridine Nucleus
The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. stackexchange.com This inherent electronic nature, further amplified by the electron-withdrawing 1,1-difluoroethyl group and the methyl ester, governs its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions. pearson.com The nitrogen atom and the electron-withdrawing substituents deactivate the ring towards attack by electrophiles. stackexchange.com When such reactions do occur, substitution is typically directed to the meta-position (C-3 and C-5) relative to the nitrogen atom. stackexchange.com
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4). youtube.com The presence of a good leaving group at these positions facilitates the reaction.
The nitrogen atom of the pyridine ring itself can act as a nucleophile, reacting with electrophiles such as alkylating agents or peroxy acids to form N-alkylpyridinium salts or pyridine N-oxides, respectively. The formation of a pyridine N-oxide can alter the reactivity of the ring, making the C-2 and C-4 positions more susceptible to nucleophilic attack. scripps.educhemtube3d.com For instance, treatment of a pyridine N-oxide with reagents like POCl₃ can introduce a chlorine atom at the 2- or 4-position, which can then be displaced by other nucleophiles. chemtube3d.com
Recent research has demonstrated methods for the direct C-H difluoromethylation of pyridines at the meta- or para-positions by temporarily dearomatizing the ring, highlighting advanced strategies for functionalizing such electron-poor systems. nih.govuni-muenster.dechemeurope.comresearchgate.netresearchgate.net These methods could potentially be adapted for the further functionalization of the pyridine ring in this compound.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6-(1,1-difluoroethyl)picolinic acid |
| Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate |
| 6-(Difluoromethyl)picolinic acid |
| Methanol |
| Pyridine |
| POCl₃ |
| LiHMDS |
| PtO₂ |
| NiO |
Electrophilic and Nucleophilic Substitution Patterns
The reactivity of the pyridine ring in this compound is dictated by the electron-withdrawing nature of both the nitrogen atom within the ring and the substituents. The pyridine nitrogen inherently deactivates the aromatic ring towards electrophilic attack, a characteristic that is further intensified by the presence of the electron-withdrawing 1,1-difluoroethyl group and the methyl picolinate (B1231196) moiety. chemguide.co.ukopenstax.org Consequently, electrophilic aromatic substitution on the pyridine ring is significantly hindered. If such a reaction were to occur, it would be expected to proceed at the positions least deactivated by the substituents, which are typically the 3- and 5-positions. For electrophilic attack to be feasible, it would likely require harsh reaction conditions and the prior formation of the corresponding pyridine N-oxide. The N-oxide can delocalize a negative charge onto the 2- and 4-positions of the ring, thereby activating it for electrophilic substitution, with a preference for the 4-position. sapub.orgyoutube.com
Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This is due to the electron deficiency of the ring, which is enhanced by the attached electron-withdrawing groups. Nucleophilic attack is favored at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). In the case of this compound, the 6-position is already substituted. Therefore, nucleophilic attack would be most likely to occur at the 2- and 4-positions. The presence of a good leaving group at these positions would facilitate such reactions. For instance, if a halogen were present at the 4-position, it could be readily displaced by a nucleophile. The rate of nucleophilic aromatic substitution is generally accelerated by the presence of strong electron-withdrawing groups. masterorganicchemistry.com
The ester functional group itself is also a site for nucleophilic attack, specifically nucleophilic acyl substitution. The carbonyl carbon of the ester is electrophilic and can be attacked by various nucleophiles. This can lead to the hydrolysis of the ester to the corresponding carboxylic acid, or transesterification with another alcohol. The rate of these reactions can be influenced by the electronic nature of the substituents on the pyridine ring. doi.orglibretexts.orgsemanticscholar.org
Table 1: Predicted Reactivity at Different Positions of this compound
| Position | Type of Reaction | Predicted Reactivity | Rationale |
| Pyridine Ring (C3, C5) | Electrophilic Aromatic Substitution | Low | Deactivation by nitrogen and electron-withdrawing groups. chemguide.co.ukopenstax.org |
| Pyridine Ring (C4) | Electrophilic Aromatic Substitution (on N-oxide) | Moderate | Activation by N-oxide functionality. sapub.orgyoutube.com |
| Pyridine Ring (C2, C4) | Nucleophilic Aromatic Substitution | High (with leaving group) | Activation by nitrogen and electron-withdrawing groups. masterorganicchemistry.com |
| Carbonyl Carbon | Nucleophilic Acyl Substitution | High | Inherent electrophilicity of the ester carbonyl group. libretexts.org |
Ligand Exchange Properties on the Pyridine Nitrogen
This compound possesses the structural features of a potential ligand for metal ions. The pyridine nitrogen atom has a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. The carbonyl oxygen of the ester group can also participate in coordination, allowing the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion.
The coordination of the picolinate moiety to a metal ion is a well-established phenomenon. nih.gov Ligand exchange reactions involve the displacement of one or more ligands in a coordination complex by other ligands. In the context of this compound, if it were coordinated to a metal center, it could potentially be displaced by a stronger ligand. chemguide.co.uklibretexts.orglibretexts.orgcrunchchemistry.co.uk The kinetics and thermodynamics of such ligand exchange reactions are influenced by several factors, including the nature of the metal ion, the strength of the coordinating bonds, and the concentration of the competing ligand. libretexts.org
The electron-withdrawing 1,1-difluoroethyl group at the 6-position is expected to decrease the electron density on the pyridine nitrogen. This would reduce its basicity and, consequently, its ability to act as a strong Lewis base to coordinate with metal ions. However, the chelate effect from the bidentate coordination involving both the nitrogen and the carbonyl oxygen can still lead to the formation of stable metal complexes.
Table 2: Potential Coordination and Ligand Exchange Behavior
| Feature | Description | Implication for Ligand Properties |
| Coordination Sites | Pyridine Nitrogen, Carbonyl Oxygen | Can act as a bidentate N,O-ligand. |
| Chelation | Formation of a 5-membered ring with a metal ion | Enhanced stability of the resulting metal complex. |
| Electronic Effect of Substituent | The 1,1-difluoroethyl group is electron-withdrawing. | Reduces the basicity of the pyridine nitrogen, potentially weakening the M-N bond. |
| Ligand Exchange | Can be displaced by stronger ligands. | The lability of the coordinated this compound would depend on the specific metal ion and the incoming ligand. libretexts.org |
Molecular Design and Structural Derivatization Based on the Methyl 6 1,1 Difluoroethyl Picolinate Scaffold
Exploration of Analogue Synthesis
The synthesis of analogues based on the Methyl 6-(1,1-difluoroethyl)picolinate framework is a key area of research, allowing for the fine-tuning of its chemical and physical properties. This exploration primarily involves positional isomerism, the introduction of various substituents on the pyridine (B92270) ring, modifications of the ester group, and alterations to the fluoroalkyl side chain.
Positional Isomerism and Substituent Effects on the Pyridine Ring
The strategic placement of substituents on the pyridine ring of picolinate (B1231196) derivatives can significantly influence their reactivity and interaction with other molecules. digitellinc.com The electronic properties of the pyridine ring can be modulated by introducing electron-donating or electron-withdrawing groups at different positions. For instance, the introduction of an amino group, a strong electron-donating group, can alter the bond lengths and strengths within the molecule when it chelates to a metal ion. digitellinc.com Density functional theory (DFT) calculations on amino-substituted picolinate complexes have shown that substituents at the ortho and para positions to the carboxylate group primarily affect the metal-oxygen bond length, while a substituent para to the aromatic nitrogen impacts the metal-nitrogen bond length. digitellinc.com
In the context of this compound, introducing substituents at the 3-, 4-, or 5-positions of the pyridine ring would create a library of positional isomers with potentially distinct biological activities and chemical reactivities. The effects of various substituents on the affinity and efficacy of pyridine-containing compounds at neuronal nicotinic receptors have been demonstrated, with fluoro, bromo, and amino analogs exhibiting a range of binding affinities and potencies. nih.gov
Table 1: Potential Positional Isomers and Substituent Effects
| Substituent (X) | Position on Pyridine Ring | Potential Effect |
|---|---|---|
| Amino (-NH2) | 3, 4, or 5 | Electron-donating, may alter chelation properties and receptor binding. digitellinc.comnih.gov |
| Nitro (-NO2) | 3, 4, or 5 | Electron-withdrawing, could enhance electrophilicity of the pyridine ring. |
| Halogen (F, Cl, Br) | 3, 4, or 5 | Modulates electronic properties and can serve as a handle for further functionalization. nih.gov |
Variation of the Ester Group
The methyl ester of this compound can be readily converted to other esters, amides, or carboxylic acids, thereby modifying its solubility, stability, and reactivity. The synthesis of active esters, such as p-nitrophenyl or N-hydroxysuccinimidyl esters, from picolinic acids provides a route to effective acylating agents. nih.gov These "active esters" are more reactive towards nucleophiles, facilitating the synthesis of a wide array of derivatives. nih.gov The choice of the ester group can be critical, as demonstrated by the use of pentachlorophenyl esters in the preparation of ruthenium-arene complexes. researchgate.net
Table 2: Examples of Ester Group Variation
| Ester Group | Synthetic Method | Potential Application |
|---|---|---|
| Ethyl Ester | Transesterification with ethanol | Altered solubility and hydrolysis rate. |
| tert-Butyl Ester | Reaction with isobutylene | Can serve as a protecting group, removable under acidic conditions. |
| p-Nitrophenyl Ester | DCC coupling with p-nitrophenol | Activated ester for amide synthesis. nih.gov |
Modifications to the Fluoroalkyl Side Chain (e.g., trifluoromethyl analogs)
The 1,1-difluoroethyl group is a key pharmacophore, but its modification can lead to compounds with different properties. Replacing it with a trifluoromethyl group, for instance, can enhance metabolic stability and lipophilicity. The synthesis of trifluoromethyl-substituted pyridines is a well-established area of organofluorine chemistry. wikipedia.org For example, Methyl 6-chloro-3-(trifluoromethyl)picolinate is a commercially available building block, highlighting the accessibility of such analogs. labsolu.canih.govfluorochem.co.uk The synthesis of such compounds often involves the use of reagents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to convert carboxylic acids to trifluoromethyl groups. wikipedia.org
This compound as a Versatile Chemical Building Block
The inherent reactivity of the picolinate scaffold makes this compound a valuable precursor for the synthesis of more complex molecules, particularly in multi-component reactions and the construction of heterocyclic systems.
Utility in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. Picolinate derivatives have been successfully employed in MCRs to generate diverse molecular scaffolds. For example, the synthesis of picolinate and picolinic acid derivatives has been achieved through a multi-component reaction involving an oxo-propanoate, ammonium (B1175870) acetate, malononitrile, and various aldehydes, facilitated by a nanoporous heterogeneous catalyst. rsc.orgresearchgate.net The functional groups of this compound, namely the ester and the pyridine nitrogen, can participate in various MCRs to construct novel and complex molecular architectures.
Precursor in Heterocyclic Synthesis
The picolinate moiety is a common precursor for the synthesis of a variety of fused heterocyclic systems. For instance, pteridines fused to other heterocycles, which exhibit a range of biological activities, can be synthesized from pteridine (B1203161) derivatives. researchgate.net The pyridine ring of this compound can be annulated to form bicyclic and polycyclic systems. Compounds with a propargylamine (B41283) moiety, which can be introduced onto the picolinate scaffold, are known precursors for several nitrogen-containing heterocycles. mdpi.com Furthermore, the synthesis of six-membered N-heterocyclic carbene precursors has been demonstrated from camphor-based starting materials, suggesting that the picolinate structure could be similarly elaborated. mdpi.com The development of triazolo[4,3-a]pyridine derivatives as potent modulators of metabotropic glutamate (B1630785) receptors further underscores the potential of pyridine-based precursors in medicinal chemistry. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl 6-chloro-3-(trifluoromethyl)picolinate |
| p-Nitrophenyl ester of picolinic acid |
| N-Hydroxysuccinimidyl ester of picolinic acid |
| Pentachlorophenyl ester of picolinic acid |
Scaffold for Diverse Molecular Libraries
The structural framework of this compound offers a robust and versatile scaffold for the generation of diverse molecular libraries, a cornerstone of modern drug discovery and agrochemical research. The strategic placement of its functional groups—the methyl ester at the 2-position, the difluoroethyl group at the 6-position, and the reactive pyridine core—provides multiple handles for chemical modification. This allows for systematic structural variations to explore and optimize biological activity, selectivity, and pharmacokinetic properties. The primary avenues for derivatization include modification of the ester functionality and functionalization of the pyridine ring.
Amide Library Synthesis
One of the most direct and widely utilized methods for diversifying the this compound scaffold is through the formation of amides. The methyl ester at the 2-position is readily converted into a wide array of amides by reaction with a diverse selection of primary and secondary amines. researchgate.netlibretexts.org This reaction, typically proceeding through aminolysis, is highly efficient and tolerant of a broad range of functional groups, making it ideal for creating large compound libraries. researchgate.net
The resulting N-substituted picolinamides can be synthesized with a vast assortment of commercially available or readily prepared amines, introducing a variety of substituents that can probe different regions of a biological target's binding pocket. These substituents can range from simple alkyl and aryl groups to more complex heterocyclic and polyfunctional moieties. This approach allows for a systematic exploration of how changes in steric bulk, electronics, and hydrogen bonding potential at this position impact biological activity.
Below is an illustrative table of potential amide derivatives that can be synthesized from this compound, showcasing the diversity that can be achieved.
| Reagent (Amine) | Product (Amide) |
| Cyclopropylamine | N-cyclopropyl-6-(1,1-difluoroethyl)picolinamide |
| Aniline | N-phenyl-6-(1,1-difluoroethyl)picolinamide |
| Morpholine | (6-(1,1-difluoroethyl)pyridin-2-yl)(morpholino)methanone |
| Benzylamine | N-benzyl-6-(1,1-difluoroethyl)picolinamide |
| 4-Fluoroaniline | N-(4-fluorophenyl)-6-(1,1-difluoroethyl)picolinamide |
Pyridine Ring Functionalization
The pyridine ring itself serves as a key platform for introducing molecular diversity. While the electron-withdrawing nature of the picolinate and difluoroethyl groups influences the reactivity of the ring, modern cross-coupling methodologies offer powerful tools for its functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are staples in the pharmaceutical industry for forming carbon-carbon bonds. rsc.orgsemanticscholar.org Although 2-substituted pyridines can sometimes present challenges for standard Suzuki-Miyaura conditions, alternative coupling partners like pyridine sulfinates have been shown to be highly effective. rsc.orgsemanticscholar.org
The table below illustrates potential derivatives of this compound that could be synthesized via cross-coupling reactions on the pyridine ring.
| Reagent (Boronic Acid/Ester) | Potential Product |
| Phenylboronic acid | Methyl 4-phenyl-6-(1,1-difluoroethyl)picolinate |
| Thiophene-3-boronic acid | Methyl 4-(thiophen-3-yl)-6-(1,1-difluoroethyl)picolinate |
| 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)-6-(1,1-difluoroethyl)picolinate |
| Pyrimidine-5-boronic acid | Methyl 4-(pyrimidin-5-yl)-6-(1,1-difluoroethyl)picolinate |
| 3-Fluorophenylboronic acid | Methyl 5-(3-fluorophenyl)-6-(1,1-difluoroethyl)picolinate |
By combining these synthetic strategies—amide formation and pyridine ring functionalization—a vast and diverse chemical space can be explored, starting from the single scaffold of this compound. This highlights its significant potential for the discovery of new bioactive molecules.
Advanced Spectroscopic and Crystallographic Elucidation of Methyl 6 1,1 Difluoroethyl Picolinate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and their spatial relationships.
Proton (¹H) NMR Chemical Shift Analysis
The ¹H NMR spectrum of Methyl 6-(1,1-difluoroethyl)picolinate is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the methyl protons of the ester group, and the methyl protons of the 1,1-difluoroethyl group.
The pyridine ring protons are anticipated to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. Due to the substitution pattern, three signals are expected for the pyridine ring. The proton at position 4 (H-4) is expected to be a triplet, coupled to the protons at positions 3 and 5. The protons at positions 3 and 5 (H-3 and H-5) would likely appear as doublets of doublets, due to coupling with each other and with the H-4 proton. The exact chemical shifts are influenced by the electronic effects of the ester and the 1,1-difluoroethyl substituents.
The methyl protons of the ester group (-OCH₃) are expected to appear as a sharp singlet, typically in the range of δ 3.5 to 4.0 ppm.
The methyl protons of the 1,1-difluoroethyl group (-CH₃) are expected to resonate as a triplet due to coupling with the two adjacent fluorine atoms (³JHF). This signal would likely be found in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Pyridine H-3 | 7.50 - 8.00 | dd | JH3-H4, JH3-H5 |
| Pyridine H-4 | 7.80 - 8.30 | t | JH4-H3, JH4-H5 |
| Pyridine H-5 | 7.40 - 7.90 | dd | JH5-H4, JH5-H3 |
| -OCH₃ | 3.50 - 4.00 | s | - |
Carbon-13 (¹³C) NMR and Fluorine-19 (¹⁹F) NMR for Fluorinated Compounds
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The pyridine ring carbons are expected to resonate in the aromatic region (δ 120-160 ppm). The carbonyl carbon of the ester group will appear significantly downfield (δ 160-180 ppm). The carbon of the methyl ester group (-OCH₃) will be in the typical range for such groups (δ 50-60 ppm). The carbons of the 1,1-difluoroethyl group will show characteristic splitting due to coupling with the fluorine atoms. The difluorinated carbon (-CF₂-) is expected to appear as a triplet (¹JCF), while the methyl carbon (-CH₃) will appear as a quartet (²JCF).
Fluorine-19 (¹⁹F) NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. nih.gov For this compound, a single signal is expected for the two equivalent fluorine atoms of the -CF₂- group. This signal would likely appear as a quartet due to coupling with the three protons of the adjacent methyl group (³JFH). The chemical shift of this signal would be characteristic of a difluoroalkyl group attached to an aromatic ring. azom.com
Table 2: Predicted ¹³C and ¹⁹F NMR Data for this compound
| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|---|
| ¹³C | C=O | 160 - 180 | s | - |
| ¹³C | Pyridine C-2 | 145 - 155 | s | - |
| ¹³C | Pyridine C-6 | 155 - 165 | t | ²JCF |
| ¹³C | Pyridine C-3, C-4, C-5 | 120 - 140 | d | - |
| ¹³C | -OCH₃ | 50 - 60 | q | ¹JCH |
| ¹³C | -CF₂- | 110 - 125 | t | ¹JCF |
| ¹³C | -CH₃ (ethyl) | 20 - 30 | q | ¹JCH |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-5), confirming their connectivity. youtube.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org It would be used to definitively assign the carbon signals for each protonated carbon of the pyridine ring, the methyl ester, and the methyl of the difluoroethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). libretexts.org HMBC is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations would be expected between the methyl protons of the ester and the carbonyl carbon, as well as the C-2 of the pyridine ring. The protons of the pyridine ring would show correlations to neighboring carbons, and the methyl protons of the difluoroethyl group would show a correlation to the C-6 of the pyridine ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. nih.gov For this compound (C₉H₉F₂NO₂), the exact mass can be calculated and compared to the experimentally determined value, confirming the elemental composition with a high degree of confidence.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass |
|---|---|
| [M]⁺ | 201.0598 |
| [M+H]⁺ | 202.0676 |
Fragmentation Pathways and Structural Information
In the mass spectrometer, molecules are ionized and then fragment in a characteristic manner. The analysis of these fragmentation patterns provides valuable structural information. For picolinate (B1231196) esters, fragmentation is often directed by the pyridine nitrogen. nih.govnih.gov
Key predicted fragmentation pathways for this compound include:
Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with m/z corresponding to [M - 31]⁺.
Loss of the entire ester group (-COOCH₃): This would lead to a fragment corresponding to the 6-(1,1-difluoroethyl)pyridine cation.
Cleavage of the C-C bond in the ethyl group: Loss of a methyl radical (-CH₃) from the molecular ion is possible.
Rearrangement reactions: Picolinate esters are known to undergo McLafferty-type rearrangements, which could lead to characteristic fragment ions. libretexts.org
By analyzing the masses and relative abundances of these fragment ions, the structural arrangement of the molecule can be confirmed.
Table 4: Predicted Key Mass Spectrometry Fragments
| Fragment Ion | m/z (Nominal) | Description |
|---|---|---|
| [C₉H₉F₂NO₂]⁺ | 201 | Molecular Ion |
| [C₈H₆F₂NO]⁺ | 170 | Loss of -OCH₃ |
| [C₇H₆F₂N]⁺ | 141 | Loss of -COOCH₃ |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would be characterized by a combination of vibrations from the pyridine ring, the methyl ester group, and the 1,1-difluoroethyl substituent.
The analysis of related molecules, such as methyl picolinate and various fluorinated pyridine derivatives, allows for the assignment of characteristic vibrational frequencies. researchgate.netchemicalbook.commdpi.com The presence of the electron-withdrawing 1,1-difluoroethyl group is expected to influence the electronic distribution and, consequently, the vibrational modes of the pyridine ring and the ester moiety.
Key expected vibrational modes would include the C=O stretching of the ester, C-F stretching from the difluoroethyl group, and various C=C and C=N stretching modes of the pyridine ring. The C-H stretching vibrations of the methyl group and the aromatic ring would also be present.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Comment |
| 3100-3000 | ν(C-H) | Aromatic C-H | Stretching vibrations of the pyridine ring C-H bonds. |
| 3000-2950 | ν(C-H) | Aliphatic C-H | Asymmetric and symmetric stretching of the methyl ester C-H bonds. |
| 1735-1715 | ν(C=O) | Ester | Strong absorption characteristic of the carbonyl stretch in the methyl ester group. |
| 1610-1580 | ν(C=C), ν(C=N) | Pyridine Ring | Ring stretching vibrations, typical for aromatic and heteroaromatic systems. |
| 1480-1430 | δ(C-H) | Methyl Group | Asymmetric and symmetric bending (scissoring) vibrations of the methyl group. |
| 1300-1200 | ν(C-O) | Ester | Stretching vibration of the C-O single bond of the ester. |
| 1150-1050 | ν(C-F) | Difluoroethyl Group | Strong, characteristic absorptions due to the C-F bond stretching. |
| 800-700 | γ(C-H) | Aromatic C-H | Out-of-plane bending vibrations of the pyridine ring C-H bonds, indicative of the substitution pattern. |
This table is generated based on typical vibrational frequencies for the constituent functional groups and is for illustrative purposes.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Structure
Single Crystal X-ray Diffraction (SC-XRD) provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, we can infer its likely solid-state characteristics from studies on related picolinate esters and substituted aromatic compounds. researchgate.netmdpi.com
It is anticipated that this compound would crystallize in a common space group, such as P2₁/c or P-1. The molecular packing would likely be governed by a combination of van der Waals forces and weaker intermolecular interactions like C-H···O and C-H···F hydrogen bonds. The presence of the fluorine atoms could also lead to π-stacking interactions being influenced by electrostatic effects.
The conformation of the molecule in the solid state would be of particular interest, specifically the orientation of the methyl ester and the 1,1-difluoroethyl group relative to the pyridine ring. Steric hindrance between the substituents could lead to a non-planar arrangement.
Table 2: Plausible Crystallographic Parameters for this compound
| Parameter | Predicted Value | Comment |
| Crystal System | Monoclinic | A common crystal system for organic molecules of this type. |
| Space Group | P2₁/c | A frequently observed space group for centrosymmetric organic compounds. |
| a (Å) | 10-15 | Cell parameters are estimations based on similar-sized molecules. |
| b (Å) | 5-10 | |
| c (Å) | 15-20 | |
| β (°) | 90-110 | |
| Z | 4 | Number of molecules per unit cell. |
| Key Bond Lengths (Å) | ||
| C=O | ~1.20 | Typical double bond length for an ester carbonyl. |
| C-O (ester) | ~1.35 | Typical single bond length for an ester C-O. |
| C-F | ~1.35 | Characteristic C-F bond length. |
| Key Bond Angles (°) | ||
| O=C-O | ~125 | Angle within the ester group. |
| F-C-F | ~109.5 | Tetrahedral angle around the difluoromethyl carbon. |
This table presents hypothetical crystallographic data based on known structures of related compounds and is intended to be illustrative.
Computational and Theoretical Investigations of Methyl 6 1,1 Difluoroethyl Picolinate
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For Methyl 6-(1,1-difluoroethyl)picolinate, DFT calculations would be employed to determine its most stable three-dimensional geometry by optimizing the positions of all its atoms to find the minimum energy conformation. These calculations can provide crucial data on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to calculate the total electronic energy of the molecule, which is a key indicator of its thermodynamic stability. By comparing the energies of different isomers or conformers, the most likely observable forms of the compound can be predicted. The method involves selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) that appropriately describe the electronic environment, including the effects of the electronegative fluorine and nitrogen atoms. researchgate.netmdpi.comnih.gov While specific data for this compound is not publicly available, the expected outcomes of such calculations are summarized in the illustrative table below.
Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These are representative data points that would be generated from DFT calculations; specific values for this compound are not currently found in published literature.)
| Property | Description | Illustrative Value |
| Total Energy (Hartree) | The total electronic energy of the optimized geometry. | Data not available |
| Dipole Moment (Debye) | A measure of the molecule's overall polarity. | Data not available |
| C=O Bond Length (Å) | The distance between the carbon and oxygen atoms of the ester group. | Data not available |
| C-F Bond Length (Å) | The distance between the carbon and fluorine atoms of the difluoroethyl group. | Data not available |
| Pyridine (B92270) Ring Planarity | Deviation from a planar structure in the pyridine ring. | Data not available |
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, an MEP map would likely show regions of negative potential (typically colored red or yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating these are sites prone to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms.
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be distributed over the pyridine ring, while the LUMO might be centered on the ester group and the ring.
Table 2: Illustrative FMO Analysis Data for this compound (Note: These are representative data points that would be generated from FMO analysis; specific values for this compound are not currently found in published literature.)
| Parameter | Description | Illustrative Value (eV) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Data not available |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Data not available |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Data not available |
Molecular Modeling and Dynamics Simulations
While quantum chemical studies focus on single molecules, molecular modeling and dynamics simulations provide insights into the behavior of molecules in larger systems and over time.
Conformational Space Exploration
The presence of rotatable bonds in this compound—specifically the bonds connecting the difluoroethyl group to the pyridine ring and the ester group to the ring—means the molecule can adopt various conformations. Conformational space exploration aims to identify the different low-energy conformers and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can depend on its preferred conformation. Techniques such as systematic grid scans or more advanced molecular dynamics simulations would be employed to explore the potential energy surface and identify stable conformers.
Intermolecular Interactions and Crystal Packing Analysis
Understanding how molecules of this compound interact with each other is key to predicting its solid-state properties, such as its crystal structure and melting point. Computational methods can be used to analyze the non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces, that govern how the molecules pack in a crystal lattice. Given the presence of fluorine atoms, fluorine-involved interactions could also play a significant role in the crystal packing. This analysis is often guided by comparing the predicted structures with experimental data from X-ray crystallography when available for analogous compounds.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. To build a QSAR/QSPR model for a series of compounds including this compound, a range of molecular descriptors would be calculated. These can include:
Electronic descriptors: such as partial atomic charges, dipole moment, and HOMO/LUMO energies.
Steric descriptors: like molecular volume, surface area, and specific conformational parameters.
Topological descriptors: which describe the connectivity of atoms in the molecule.
Once a dataset of compounds with known activities or properties is available, a mathematical model can be developed to correlate these descriptors with the observed outcomes. Such a model could then be used to predict the performance of new, unsynthesized compounds like this compound, thereby guiding synthetic efforts towards molecules with desired characteristics.
Development of Descriptors for Fluoroalkyl Picolinates
The foundation of any quantitative structure-property relationship (QSPR) or quantitative structure-activity relationship (QSAR) model lies in the development and selection of appropriate molecular descriptors. frontiersin.org These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. researchgate.net For a class of compounds like fluoroalkyl picolinates, which includes this compound, a combination of descriptors is necessary to capture the unique influence of the fluorine atoms and the picolinate (B1231196) scaffold.
In the context of developing predictive models, researchers typically calculate a wide array of descriptors using specialized software. These descriptors can be broadly categorized as follows:
1D Descriptors: These are the simplest descriptors and include fundamental properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Randić index, Balaban index) and counts of specific structural fragments.
3D Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in a molecule and provide information about its shape, size, and electronic properties. For fluoroalkyl picolinates, 3D descriptors are crucial for capturing the steric bulk and electrostatic effects of the difluoroethyl group. Examples include molecular volume, surface area, and dipole moment.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic structure of a molecule. Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and partial atomic charges. nih.gov These are particularly important for understanding the reactivity and interaction potential of this compound.
The development of robust QSAR models for picolinate derivatives often involves calculating descriptors using software platforms like DRAGON and ADMEWORKS, which can generate thousands of descriptors for a single molecule. nih.govscispace.com
An illustrative set of descriptors that would be relevant for this compound is presented in the table below.
| Descriptor Category | Specific Descriptor Example | Typical Information Encoded |
| Constitutional (1D) | Molecular Weight | Overall size of the molecule. |
| Number of Fluorine Atoms | Quantifies the extent of fluorination. | |
| Topological (2D) | Wiener Index | Information about molecular branching. |
| Kier & Hall Shape Indices | Describes molecular shape in a topological sense. | |
| Geometrical (3D) | Molecular Surface Area | Represents the accessible surface for interactions. |
| Molecular Volume | Defines the space occupied by the molecule. | |
| Electrostatic (3D) | Dipole Moment | Measures the overall polarity of the molecule. |
| Partial Charge on Fluorine Atoms | Indicates the local electronic environment. | |
| Quantum Chemical | HOMO Energy | Relates to the ability to donate electrons. |
| LUMO Energy | Relates to the ability to accept electrons. | |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |
Predictive Models for Structure-Property Relationships
Once a comprehensive set of descriptors has been generated for a series of fluoroalkyl picolinates, predictive models can be built to establish a mathematical relationship between these descriptors and a specific property of interest. These properties could range from physicochemical characteristics like solubility and boiling point to biological activities such as herbicidal or fungicidal efficacy.
The process of building a predictive model typically involves the following steps:
Data Set Preparation: A dataset of molecules with known property values is compiled. This dataset is then usually divided into a training set, used to build the model, and a test set, used to validate its predictive power. scispace.com
Descriptor Selection: From the large pool of calculated descriptors, a smaller, more relevant subset is selected. This is a critical step to avoid overfitting and to create a model that is both accurate and interpretable. Various statistical methods, such as genetic algorithms or stepwise multiple linear regression, are employed for this purpose.
Model Generation: A variety of machine learning algorithms can be used to generate the predictive model. Common approaches include:
Multiple Linear Regression (MLR): This method creates a simple linear equation relating the selected descriptors to the property. nih.gov
Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is collinearity among them.
Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by the structure of the human brain, capable of capturing intricate relationships. nih.gov
Model Validation: The predictive ability of the generated model is rigorously assessed using statistical metrics. Key validation parameters include the coefficient of determination (R²) for the training set and, more importantly, the predictive R² (q²) for the test set. mdpi.com A high q² value (typically > 0.5) indicates a robust and predictive model. mdpi.com
For a compound like this compound, a QSPR model could be developed to predict a property such as its octanol-water partition coefficient (logP), a key parameter for estimating its environmental fate and biological uptake. An example of a hypothetical MLR equation for predicting logP might look like:
logP = c₀ + c₁(Molecular Volume) + c₂(Dipole Moment) + c₃*(Partial Charge on F)
Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.
The statistical quality of such models is paramount. The table below illustrates typical statistical parameters used to evaluate the performance of QSAR/QSPR models.
| Statistical Parameter | Symbol | Description | Desired Value |
| Coefficient of Determination | R² | Proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Close to 1 |
| Cross-validated R² | q² | A measure of the predictive ability of the model, determined through cross-validation. | > 0.5 for a good model |
| Standard Error of Estimate | SEE | A measure of the accuracy of the predictions. | As low as possible |
| F-statistic | F | A measure of the overall significance of the regression model. | High value |
Reaction Mechanism Elucidation via Computational Approaches
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at the molecular level. For a compound like this compound, computational methods can be used to study its synthesis, reactivity, and potential degradation pathways. Density Functional Theory (DFT) is a particularly popular and effective method for such studies. nih.gov
By applying DFT calculations, researchers can:
Map Potential Energy Surfaces: The energy of the reacting system can be calculated as a function of the geometric changes that occur during the reaction. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states.
Determine Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated. This provides a quantitative measure of the kinetic feasibility of a reaction pathway.
Visualize Reaction Pathways: The intrinsic reaction coordinate (IRC) can be calculated to confirm that a given transition state connects the desired reactants and products.
Analyze Electronic Structure Changes: Changes in bond lengths, bond angles, and atomic charges throughout the reaction can be monitored to understand how the electronic structure of the molecule evolves.
For example, a computational study on the synthesis of this compound could investigate the key bond-forming steps, helping to optimize reaction conditions such as temperature, solvent, and catalyst choice. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified.
The following table outlines the key components of a computational study aimed at elucidating a reaction mechanism.
| Computational Component | Purpose | Information Gained |
| Geometry Optimization | Find the lowest energy structure for reactants, products, and intermediates. | Stable molecular structures and their relative energies. |
| Transition State Search | Locate the highest energy point along the reaction coordinate. | Structure of the transition state and the activation energy. |
| Frequency Calculation | Characterize stationary points as minima or transition states and calculate zero-point vibrational energies. | Confirmation of the nature of the stationary point and thermodynamic corrections. |
| Intrinsic Reaction Coordinate (IRC) | Map the reaction pathway from the transition state to the reactants and products. | Confirmation that the transition state connects the correct minima. |
| Solvation Model | Account for the effect of the solvent on the reaction energetics. | More accurate reaction energies in solution. |
Through these computational investigations, a detailed and quantitative understanding of the chemical behavior of this compound can be achieved, providing invaluable guidance for its practical application and synthesis.
Role in Advanced Chemical Synthesis and Materials Research
Ligand Design in Coordination Chemistry
The picolinate (B1231196) structure is a well-established bidentate ligand in coordination chemistry, capable of forming stable chelate rings with a wide array of metal ions. The introduction of the 1,1-difluoroethyl group at the 6-position introduces significant steric and electronic modifications, which can be leveraged for specific applications in catalysis and materials science.
Picolinate Coordination Modes and Metal Complexation
Picolinate and its derivatives typically coordinate to metal centers through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. This bidentate N,O-chelation is a common and robust coordination mode observed in numerous crystal structures of metal-picolinate complexes. bldpharm.combldpharm.com The stability of these complexes makes picolinate ligands valuable in various chemical applications.
The coordination behavior of Methyl 6-(1,1-difluoroethyl)picolinate would be expected to follow this general mode. However, the presence of the 1,1-difluoroethyl group at the 6-position, adjacent to the coordinating nitrogen atom, would introduce significant steric hindrance. This steric bulk can influence the coordination geometry around the metal center, potentially forcing a distorted geometry or favoring the complexation of smaller metal ions. ambeed.com Furthermore, the fluorine atoms can engage in non-covalent interactions, such as hydrogen bonding or halogen bonding, which may influence the secondary coordination sphere and the crystal packing of the resulting metal complexes. bldpharm.com
The electronic nature of the difluoroethyl group—strongly electron-withdrawing due to the electronegativity of the fluorine atoms—would decrease the electron density on the pyridine nitrogen. This would render the nitrogen atom less basic and could weaken the metal-ligand bond compared to an unsubstituted picolinate. However, this electronic effect can also be beneficial in stabilizing metal centers in low oxidation states.
| Feature | Expected Influence on Coordination |
| Picolinate Scaffold | Primary N,O-bidentate chelation with metal ions. bldpharm.combldpharm.com |
| 1,1-Difluoroethyl Group (Steric) | Introduces steric hindrance near the metal center, potentially altering coordination geometry and selectivity. ambeed.com |
| 1,1-Difluoroethyl Group (Electronic) | Reduces the basicity of the pyridine nitrogen, influencing metal-ligand bond strength. |
| Fluorine Atoms | Potential for secondary interactions (e.g., hydrogen bonding), affecting supramolecular structure. bldpharm.com |
Potential in Catalytic Applications (e.g., Transition Metal Catalysis)
The unique steric and electronic properties conferred by the 1,1-difluoroethyl group make this picolinate derivative a promising ligand for transition metal catalysis. nih.govmdpi.com The field of transition metal-catalyzed reactions has become a cornerstone of modern synthetic chemistry, and the design of ligands is crucial for controlling the activity and selectivity of catalysts. mdpi.com
In transition metal catalysis, the steric environment created by the ligand can be a powerful tool for inducing enantioselectivity in asymmetric reactions. The bulky 1,1-difluoroethyl group could create a chiral pocket around the metal center, influencing the approach of substrates and favoring the formation of one enantiomer over another.
Furthermore, the electronic properties of the ligand can tune the reactivity of the metal catalyst. The electron-withdrawing nature of the difluoroethyl group could make the metal center more electrophilic, which can be advantageous in certain catalytic cycles, such as Lewis acid catalysis or oxidative addition steps. The increased stability of catalysts bearing fluorinated ligands under oxidative conditions is another potential benefit.
Potential catalytic applications could include:
Cross-coupling reactions: Where control of the coordination sphere is critical for reductive elimination and transmetalation steps. nih.gov
Asymmetric hydrogenation or hydrosilylation: Where the steric bulk could enforce a specific substrate binding orientation.
Polymerization catalysis: Influencing the stereochemistry and molecular weight of the resulting polymers.
Application in Functional Materials Development
The structural features of this compound also make it an attractive building block for the creation of functional materials with tailored properties.
Precursors for Polymer Synthesis
This molecule could serve as a monomer or a precursor to a monomer for the synthesis of advanced polymers. The picolinate unit can be incorporated into polymer chains via several methods. For instance, the methyl ester could be hydrolyzed to the corresponding carboxylic acid, which can then be used in condensation polymerizations to form polyesters or polyamides.
The presence of the fluorinated side chain would impart specific properties to the resulting polymer. Fluoropolymers are known for their high thermal stability, chemical resistance, and low surface energy (hydrophobicity and lipophobicity). A polymer incorporating the this compound moiety could exhibit enhanced solubility in specific organic solvents while maintaining high thermal stability. Such materials could be useful in applications requiring robust, processable polymers, such as high-performance coatings, membranes for gas separation, or as dielectric materials in electronics.
Components in Self-Assembled Systems
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The distinct regions of this compound—the aromatic, polar picolinate head and the fluorinated tail—make it an excellent candidate for use in self-assembling systems.
This amphiphilic character, particularly if the ester is hydrolyzed to a carboxylate, could allow the molecules to form micelles, vesicles, or liquid crystalline phases in appropriate solvents. The fluorinated segments have a strong tendency to segregate from both hydrocarbon and aqueous phases, a phenomenon known as the "fluorous effect." This can be a powerful driving force for self-assembly, leading to the formation of highly ordered and stable nanostructures. These self-assembled systems could find applications in drug delivery, as templates for the synthesis of nanomaterials, or in the creation of responsive "smart" materials.
Future Research Trajectories and Unanswered Questions for Methyl 6 1,1 Difluoroethyl Picolinate Research
Development of Novel and Green Synthetic Methodologies
A significant hurdle in the study of novel fluorinated compounds is often the development of efficient, scalable, and environmentally benign synthetic routes. While no specific synthesis for Methyl 6-(1,1-difluoroethyl)picolinate is prominently documented, several strategies employed for analogous structures could be adapted and optimized.
Current synthetic approaches to substituted picolinates often involve multi-step sequences that may not be ideal for large-scale production or may generate significant waste. nih.govresearchgate.netgoogle.com The principles of green chemistry, which emphasize waste prevention, atom economy, and the use of safer solvents and reagents, offer a framework for developing more sustainable synthetic pathways. chemistryjournals.nete3s-conferences.orgmdpi.com
Future research in this area should focus on:
Direct C-H Functionalization: Developing methods for the direct introduction of the 1,1-difluoroethyl group onto the pyridine (B92270) ring would be a significant advancement. This could potentially shorten synthetic sequences and reduce waste.
Flow Chemistry: Utilizing flow chemistry could enable better control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate easier scale-up. chemistryjournals.net
Biocatalysis: Exploring enzymatic transformations could offer highly selective and environmentally friendly routes to key intermediates or the final product.
Catalytic Approaches: The use of novel catalysts, such as metal-organic frameworks (MOFs) like UiO-66(Zr)-N(CH2PO3H2)2, has shown promise in the synthesis of other picolinate (B1231196) derivatives and could be adapted for this specific target. rsc.org
A comparative table of potential synthetic strategies is presented below, highlighting the need for greener alternatives.
| Synthetic Strategy | Potential Advantages | Potential Challenges | Relevance to Green Chemistry |
| Traditional Multi-Step Synthesis | Established and reliable for similar compounds. | Often involves hazardous reagents, multiple purification steps, and significant waste generation. | Low |
| Direct C-H Functionalization | High atom economy, reduced step count. | Selectivity and reactivity can be challenging to control. | High |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Requires specialized equipment and optimization. | High |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme stability and substrate scope can be limited. | Very High |
Exploration of Undiscovered Reactivity Profiles
The reactivity of this compound is largely uncharted territory. The interplay between the electron-withdrawing 1,1-difluoroethyl group and the picolinate ester functionality is expected to give rise to a unique chemical behavior.
The pyridine ring itself is generally considered electron-deficient, which can make electrophilic aromatic substitution reactions challenging without activating groups. youtube.com The 1,1-difluoroethyl substituent further deactivates the ring, but its influence on the regioselectivity of nucleophilic aromatic substitution or other transformations remains to be systematically studied.
Key questions to be addressed include:
How does the 1,1-difluoroethyl group influence the reactivity of the picolinate ester towards hydrolysis or amidation?
What are the preferred sites for electrophilic and nucleophilic attack on the pyridine ring?
Can the 1,1-difluoroethyl group participate in or direct novel cyclization or cross-coupling reactions?
The gem-difluoroalkene functionality, which can be formed from related structures, is known to be a valuable synthetic intermediate. cas.cn Could the 1,1-difluoroethyl group be a precursor to such reactive species under specific conditions?
Investigations into the reactivity of related compounds, such as pyridine-carboxaldehydes which can form gem-diols, suggest a rich and complex chemistry awaits exploration. nih.gov
Advanced Characterization Techniques for Complex Environments
As with any novel compound, the unambiguous characterization of this compound and its derivatives is paramount. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry will be fundamental.
Given the increasing interest in the behavior of fluorinated compounds in biological and environmental systems, advanced characterization techniques will be crucial. chemicalbook.comnih.gov
Future research should employ:
High-Resolution Mass Spectrometry (HRMS): To accurately determine elemental composition and aid in the identification of metabolites or degradation products in complex matrices.
Multidimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC will be essential for the complete assignment of proton and carbon signals, especially for more complex derivatives. researchgate.net
¹⁹F NMR Spectroscopy: This will be a key tool for probing the electronic environment of the fluorine atoms and for detecting subtle structural changes. The chemical shifts of related difluoromethyl pyridines have been documented and can serve as a reference. chemicalbook.comrsc.org
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict spectroscopic properties and to correlate them with experimental data, aiding in structural elucidation and the understanding of electronic properties. nih.govresearchgate.netresearchgate.net
A table summarizing the expected characterization data is provided below. The exact values would need to be determined experimentally.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl ester protons, and aromatic protons on the pyridine ring. The coupling patterns will be informative of the substitution pattern. |
| ¹³C NMR | Resonances for the ester carbonyl carbon, the carbons of the pyridine ring, and the carbon of the 1,1-difluoroethyl group, which will show splitting due to coupling with fluorine. |
| ¹⁹F NMR | A characteristic signal for the two equivalent fluorine atoms of the 1,1-difluoroethyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
Interdisciplinary Research Synergies
The true potential of this compound will likely be unlocked through collaborations that bridge chemistry, biology, and materials science. acs.org The structural motifs present in this molecule suggest a range of potential applications that merit investigation.
Medicinal Chemistry: Fluorinated picolinates are found in a number of biologically active compounds. nih.govmdpi.comrsc.orgnih.gov The 1,1-difluoroethyl group can act as a bioisostere for other functional groups, potentially improving metabolic stability and cell permeability. researchgate.net Collaborative research with biologists and pharmacologists could explore the potential of this scaffold in areas such as:
Antiviral agents: Pyridine and pyrimidine (B1678525) derivatives are being explored as inhibitors of viral polymerases. nih.gov
Herbicides: Picolinic acid derivatives are a well-established class of herbicides. nih.gov
Enzyme inhibitors: The dipicolinic acid scaffold has been used to develop inhibitors for metallo-β-lactamases. nih.gov
Materials Science: The incorporation of fluorinated heterocycles into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. nih.govberkeley.edu Research in this area could focus on:
Fluorinated Polymers: Investigating the polymerization of vinyl-functionalized derivatives of this compound to create novel fluoropolymers.
Organic Electronics: Exploring the electronic properties of this compound and its derivatives for potential use in organic light-emitting diodes (OLEDs) or other electronic devices.
Computational Chemistry: In silico studies can play a predictive role in guiding synthetic efforts and biological testing. nih.govresearchgate.netresearchgate.net By modeling the interactions of this compound with biological targets or predicting its material properties, computational chemistry can accelerate the discovery process and reduce the need for extensive empirical screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
